

# Spectroscopic Analysis of (S)-1-(4-Fluorophenyl)ethanol: A Technical Guide

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## Compound of Interest

Compound Name: (S)-1-(4-Fluorophenyl)ethanol

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This guide provides a comprehensive overview of the spectroscopic analysis of the chiral alcohol **(S)-1-(4-Fluorophenyl)ethanol**, a key intermediate in the synthesis of various pharmaceutical compounds. The following sections detail the Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols utilized for their acquisition. This document is intended for researchers, scientists, and professionals in the field of drug development and chemical analysis.

## Quantitative Spectroscopic Data

The empirical formula for **(S)-1-(4-Fluorophenyl)ethanol** is C<sub>8</sub>H<sub>9</sub>FO, with a molecular weight of 140.16 g/mol. [1][2] The spectroscopic data presented below provides a detailed structural confirmation of the molecule.

## Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of an organic molecule.

### <sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum provides information about the chemical environment and connectivity of hydrogen atoms in the molecule.

Chemical Shift ( $\delta$ ) ppm	Multiplicity	Coupling Constant (J) Hz	Integration	Assignment
7.33	m	-	2H	Ar-H
7.02	m	-	2H	Ar-H
4.85	q	6.4	1H	CH-OH
2.02	s	-	1H	OH
1.46	d	6.4	3H	CH <sub>3</sub>

### <sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum provides information about the different carbon environments within the molecule.

Chemical Shift ( $\delta$ ) ppm	Assignment
160.1	C-F
141.5	Ar-C
127.0	Ar-CH
115.2	Ar-CH
69.8	CH-OH
25.3	CH <sub>3</sub>

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on their characteristic vibrational frequencies.

Wavenumber (cm <sup>-1</sup> )	Assignment
3363	O-H stretch (alcohol)
1605	C=C stretch (aromatic)
1510	C=C stretch (aromatic)
1084	C-O stretch (secondary alcohol)
836	C-H bend (para-disubstituted aromatic)

## Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, aiding in its identification.

m/z	Interpretation
140	[M] <sup>+</sup> (Molecular Ion)
125	[M - CH <sub>3</sub> ] <sup>+</sup>
97	[M - CH <sub>3</sub> - CO] <sup>+</sup> or [C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>
77	[C <sub>6</sub> H <sub>5</sub> ] <sup>+</sup>
75	[C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup>

## Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments cited in this guide.

## Nuclear Magnetic Resonance (NMR) Spectroscopy Protocol

- Sample Preparation: A sample of **(S)-1-(4-Fluorophenyl)ethanol** (approximately 5-10 mg) was dissolved in deuterated chloroform (CDCl<sub>3</sub>, approximately 0.7 mL). The solution was then transferred to a 5 mm NMR tube.

- Instrumentation:  $^1\text{H}$  and  $^{13}\text{C}$  NMR spectra were recorded on a 500 MHz spectrometer.
- $^1\text{H}$  NMR Acquisition: The proton NMR spectrum was acquired with a sufficient number of scans to achieve a good signal-to-noise ratio. Chemical shifts are reported in parts per million (ppm) relative to the residual solvent peak of  $\text{CDCl}_3$  ( $\delta$  7.26 ppm).
- $^{13}\text{C}$  NMR Acquisition: The carbon-13 NMR spectrum was acquired using a proton-decoupled pulse sequence. Chemical shifts are reported in ppm relative to the solvent peak of  $\text{CDCl}_3$  ( $\delta$  77.16 ppm).

## Infrared (IR) Spectroscopy Protocol

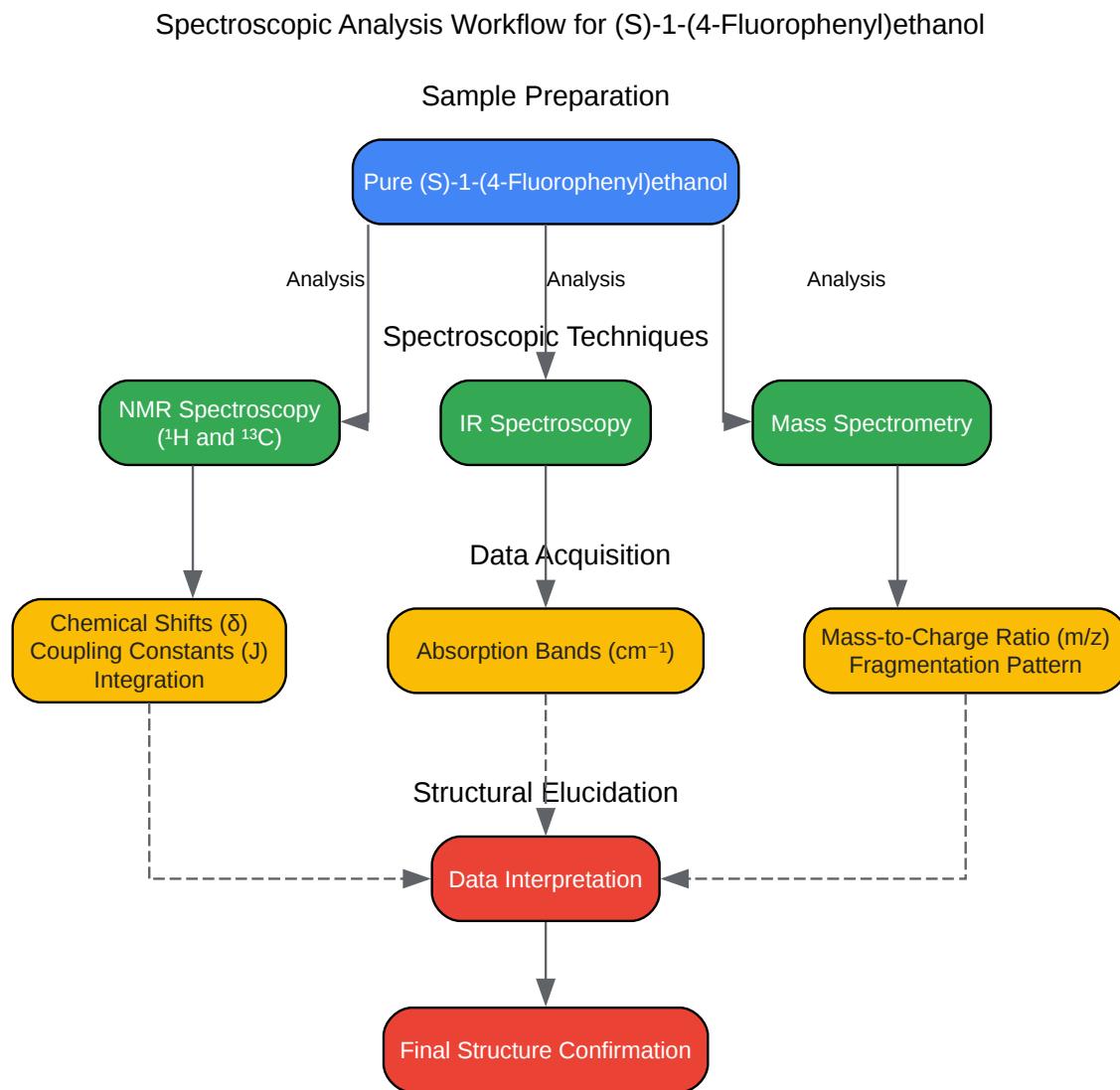
- Sample Preparation: A drop of neat **(S)-1-(4-Fluorophenyl)ethanol** was placed between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates to form a thin film.
- Instrumentation: The IR spectrum was recorded using a Fourier-Transform Infrared (FTIR) spectrometer.
- Data Acquisition: The spectrum was obtained by scanning the sample over the mid-infrared range (typically 4000-400  $\text{cm}^{-1}$ ). A background spectrum of the clean salt plates was recorded and subtracted from the sample spectrum to eliminate atmospheric and instrumental interferences.

## Mass Spectrometry (MS) Protocol

- Sample Introduction: A dilute solution of **(S)-1-(4-Fluorophenyl)ethanol** in a volatile organic solvent (e.g., methanol or dichloromethane) was introduced into the mass spectrometer.
- Ionization Method: Electron Ionization (EI) was used to generate charged fragments of the molecule. The sample was bombarded with a high-energy electron beam (typically 70 eV).
- Mass Analysis: The resulting ions were separated based on their mass-to-charge ratio ( $m/z$ ) by a mass analyzer.
- Detection: The abundance of each ion was measured by a detector, and the data was presented as a mass spectrum.

# Workflow and Data Interpretation

The logical flow of spectroscopic analysis is crucial for the unambiguous identification and characterization of a chemical compound. The following diagram illustrates the typical workflow.



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Caption: A logical workflow for the spectroscopic analysis of **(S)-1-(4-Fluorophenyl)ethanol**.

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## References

- 1. 1-(4-Fluorophenyl)ethanol(403-41-8) MS spectrum [chemicalbook.com]
- 2. 1-(4-Fluorophenyl)ethanol | C8H9FO | CID 73946 - PubChem [pubchem.ncbi.nlm.nih.gov]
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